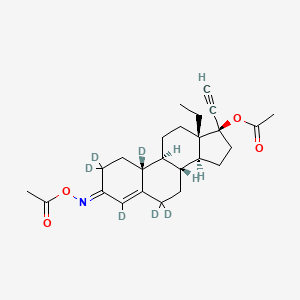
N-Acetyl Norgestimate-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl Norgestimate-d6 is a deuterium-labeled derivative of N-Acetyl Norgestimate. This compound is primarily used as a reagent in click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition reactions. The presence of deuterium atoms in its structure makes it valuable for various scientific research applications, particularly in the field of drug development and pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Norgestimate-d6 involves the incorporation of deuterium atoms into the N-Acetyl Norgestimate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The key steps include:
Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry reaction involves the reaction of an alkyne group in this compound with an azide group in another molecule, facilitated by a copper catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large quantities of N-Acetyl Norgestimate are subjected to deuterium exchange reactions using industrial-grade deuterium sources.
Purification and Isolation: The resulting this compound is purified using techniques such as chromatography to ensure high purity and yield
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl Norgestimate-d6 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the alkyne group in this compound with an azide group in the presence of a copper catalyst.
Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium, which can occur under various conditions depending on the desired level of deuteration.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.
Deuterium Sources: Such as deuterium oxide (D2O) or deuterated solvents, used in deuterium exchange reactions.
Major Products Formed
Triazole Derivatives: Formed through CuAAC reactions.
Deuterated Compounds: Resulting from deuterium exchange reactions.
Wissenschaftliche Forschungsanwendungen
N-Acetyl Norgestimate-d6 has a wide range of scientific research applications, including:
Drug Development: Used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Click Chemistry: Employed in the synthesis of complex molecules through CuAAC reactions.
Isotope Labeling: Utilized in the labeling of molecules for various analytical techniques, such as mass spectrometry
Wirkmechanismus
The mechanism of action of N-Acetyl Norgestimate-d6 involves its role as a reagent in click chemistry. The alkyne group in this compound reacts with azide groups in other molecules to form triazole rings through CuAAC reactions. This reaction is facilitated by a copper catalyst, which enhances the reaction rate and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl Norgestimate: The non-deuterated version of N-Acetyl Norgestimate-d6.
Deuterated Norgestimate: Another deuterium-labeled derivative of Norgestimate
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research, such as improved stability and altered pharmacokinetic properties. This makes it particularly valuable in drug development and analytical applications .
Eigenschaften
Molekularformel |
C25H33NO4 |
|---|---|
Molekulargewicht |
417.6 g/mol |
IUPAC-Name |
[(3E,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/b26-19+/t20-,21+,22+,23-,24-,25-/m0/s1/i7D2,8D2,15D,20D |
InChI-Schlüssel |
JWLHCJCKDYVRNJ-RWWDXLKWSA-N |
Isomerische SMILES |
[2H]C\1=C2[C@](CC(/C1=N\OC(=O)C)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H] |
Kanonische SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





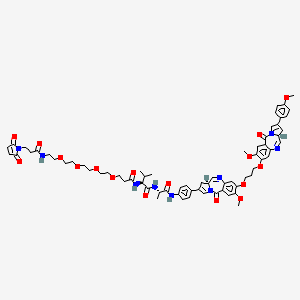

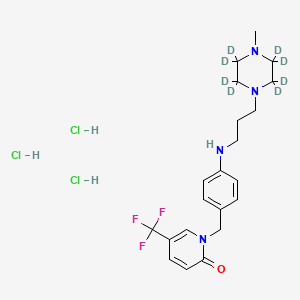

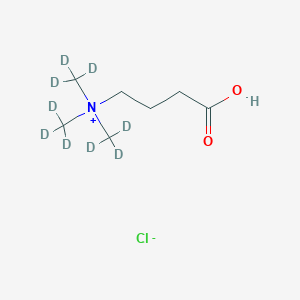
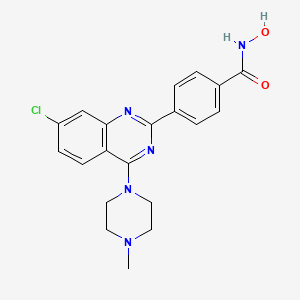
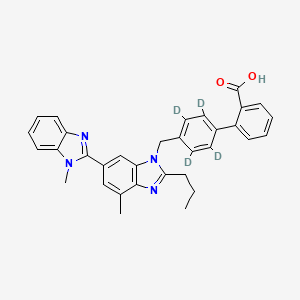

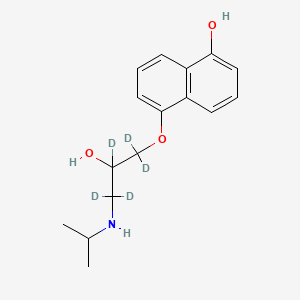
![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)
![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
